2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol
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Overview
Description
2’-methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol is a complex heterocyclic compound featuring a spiro junction between a piperidine ring and a pyrano[3,2-c]pyrazole system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
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Formation of the Pyrano[3,2-c]pyrazole Core
Step 1: Condensation of an appropriate pyrazole derivative with an aldehyde in the presence of a base to form the intermediate.
Step 2: Cyclization of the intermediate under acidic conditions to yield the pyrano[3,2-c]pyrazole core.
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Spiro Junction Formation
Step 3: Introduction of the piperidine ring through a nucleophilic substitution reaction, where the nitrogen of the piperidine attacks the electrophilic carbon of the pyrano[3,2-c]pyrazole core, forming the spiro junction.
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Methylation
Step 4: Methylation of the compound using methyl iodide or a similar methylating agent under basic conditions to introduce the 2’-methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:
Catalysis: Use of catalysts to improve reaction efficiency.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents.
Process Optimization: Scaling up the reaction conditions to industrial levels while maintaining safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2’-methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups using reducing agents like sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2’-methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure may interact with biological targets in ways that lead to new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism of action of 2’-methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol involves its interaction with molecular targets such as enzymes or receptors. The spiro junction and the functional groups present in the compound allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]: Lacks the 2’-methyl and hydroxyl groups.
2’-methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]: Lacks the hydroxyl group.
6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol: Lacks the 2’-methyl group.
Uniqueness
The presence of both the 2’-methyl and hydroxyl groups in 2’-methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol makes it unique compared to its analogs. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to unique applications and effects.
Properties
CAS No. |
2361643-74-3 |
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Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.3 |
Purity |
90 |
Origin of Product |
United States |
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